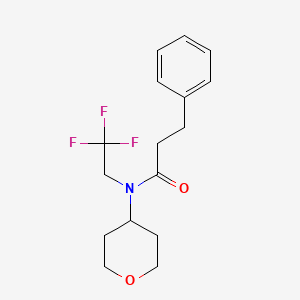![molecular formula C19H19N3O3S B2992617 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1396766-79-2](/img/structure/B2992617.png)
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several functional groups, including a furan ring, a piperidine ring, a benzothiazole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the piperidine ring, the coupling of the furan and benzothiazole rings, and the subsequent addition of the carboxamide group .Molecular Structure Analysis
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The benzothiazole ring is a fused ring system containing a benzene ring and a thiazole ring .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the furan ring is aromatic and may undergo electrophilic aromatic substitution. The piperidine ring contains a nitrogen atom, which can act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, which could influence the compound’s solubility in different solvents .科学的研究の応用
Synthesis and Chemical Reactivity
One area of research focuses on the synthesis and chemical reactivity of related compounds. For example, Aleksandrov et al. (2017) discussed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a compound synthesized through coupling reactions and treated for electrophilic substitution reactions, showcasing the versatility of furan-containing compounds in chemical synthesis Aleksandrov & El’chaninov, 2017.
Pharmacological Potential
Research on compounds with similar structures, such as SB-649868, has been conducted to understand their metabolism and disposition in humans. Renzulli et al. (2011) investigated SB-649868, an orexin receptor antagonist, highlighting the complex metabolism and potential pharmacological applications of such compounds, albeit focusing on a different chemical entity Renzulli et al., 2011.
Antimicrobial Activities
Compounds derived from furan-2-carbohydrazide have been synthesized and evaluated for their antimicrobial activities. Başoğlu et al. (2013) demonstrated that some azole derivatives, starting from furan-2-carbohydrazide, showed activity against tested microorganisms, indicating the potential for furan-based compounds in developing new antimicrobial agents Başoğlu et al., 2013.
Molecular Imaging Applications
The development of positron emission tomography (PET) radiotracers for imaging microglia in the brain involves compounds that target specific receptors, such as the macrophage colony-stimulating factor 1 receptor (CSF1R). Horti et al. (2019) developed a PET agent, [11C]CPPC, for noninvasively imaging the microglial component of neuroinflammation, demonstrating the utility of furan-containing compounds in the field of molecular imaging Horti et al., 2019.
Ligand Design for Receptor Studies
Investigations into the molecular interaction of specific antagonists with receptors, such as the CB1 cannabinoid receptor, provide insights into receptor-ligand interactions and the potential for developing receptor-specific drugs. Shim et al. (2002) explored the interaction of a pyrazole-3-carboxamide derivative with the CB1 receptor, contributing to the understanding of receptor binding and the design of receptor-specific ligands Shim et al., 2002.
特性
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17(18-21-15-3-1-2-4-16(15)26-18)20-11-13-5-8-22(9-6-13)19(24)14-7-10-25-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAPNXDLHYYPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

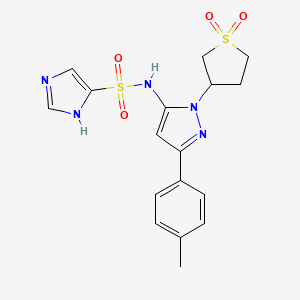
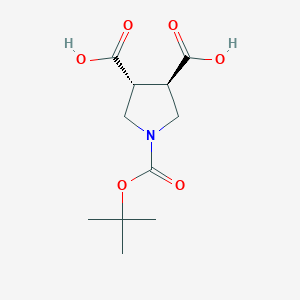
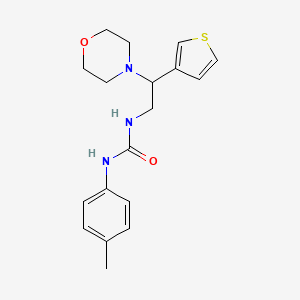

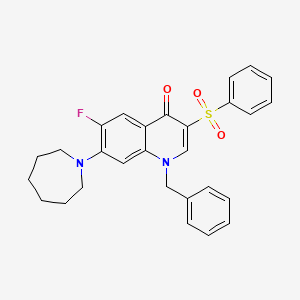
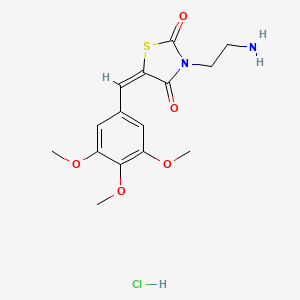
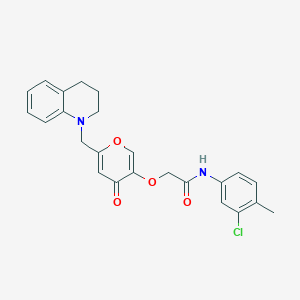
![1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2992544.png)
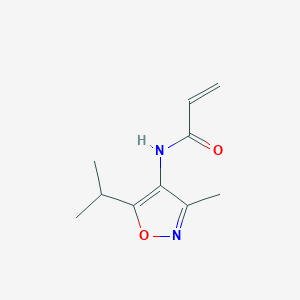
![N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992550.png)
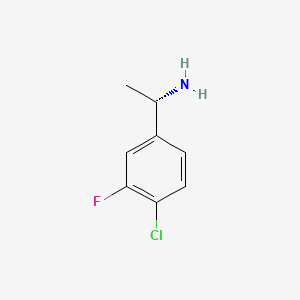
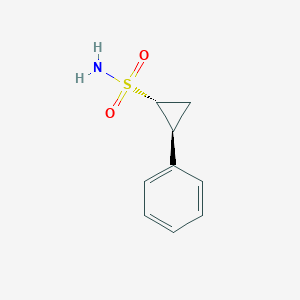
![Ethyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate](/img/structure/B2992554.png)
